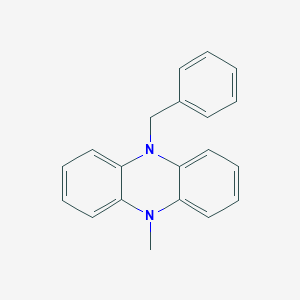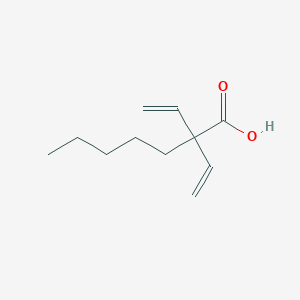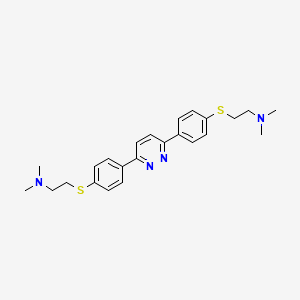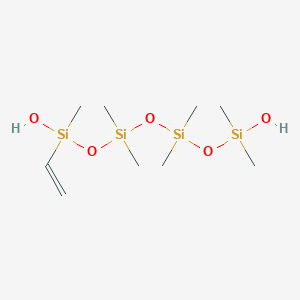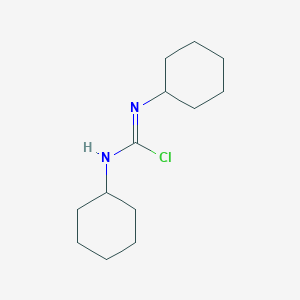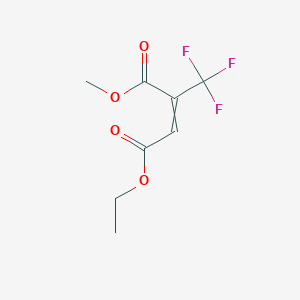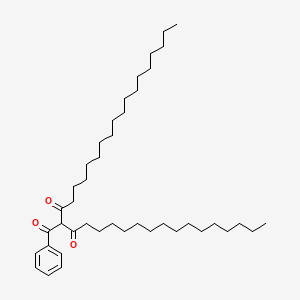
17-Benzoylpentatriacontane-16,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Benzoylpentatriacontane-16,18-dione is a β-diketone compound with a long carbon chain and two ketone groups at positions 16 and 18. This compound is part of a broader class of β-diketones, which are known for their significant biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Benzoylpentatriacontane-16,18-dione typically involves the Claisen condensation reaction, which is a well-known method for forming β-diketones . This reaction involves the condensation of esters with ketones in the presence of a strong base, such as sodium ethoxide. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Claisen condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 17-Benzoylpentatriacontane-16,18-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or diketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted β-diketones depending on the nucleophile used.
Applications De Recherche Scientifique
17-Benzoylpentatriacontane-16,18-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s antioxidant properties make it valuable in studying oxidative stress and related biological processes.
Mécanisme D'action
The mechanism of action of 17-Benzoylpentatriacontane-16,18-dione involves its interaction with various molecular targets and pathways. The compound’s β-diketone structure allows it to chelate metal ions, which can inhibit metal-catalyzed oxidative processes. Additionally, its antioxidant properties help neutralize free radicals, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Dibenzoylmethane (DBM): Another β-diketone with similar antioxidant properties.
n-Tritriacontane-16,18-dione: A structurally similar compound with two ketone groups at positions 16 and 18.
Uniqueness: 17-Benzoylpentatriacontane-16,18-dione stands out due to its long carbon chain, which imparts unique physical and chemical properties. This extended structure enhances its hydrophobicity and stability, making it suitable for various industrial applications .
Propriétés
Numéro CAS |
112900-72-8 |
|---|---|
Formule moléculaire |
C42H72O3 |
Poids moléculaire |
625.0 g/mol |
Nom IUPAC |
17-benzoylpentatriacontane-16,18-dione |
InChI |
InChI=1S/C42H72O3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-33-37-40(44)41(42(45)38-34-30-29-31-35-38)39(43)36-32-27-25-23-21-19-16-14-12-10-8-6-4-2/h29-31,34-35,41H,3-28,32-33,36-37H2,1-2H3 |
Clé InChI |
KSZFLLGQGVLTCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)C(C(=O)CCCCCCCCCCCCCCC)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



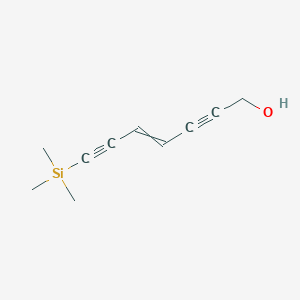

![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)

![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
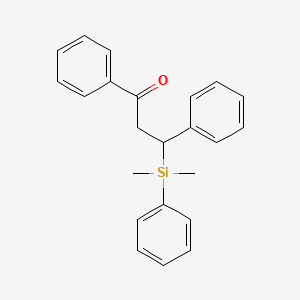
![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
